molecular formula C13H13NS B13950551 (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine CAS No. 391609-58-8

(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine

Cat. No.: B13950551
CAS No.: 391609-58-8
M. Wt: 215.32 g/mol
InChI Key: ZFWZYSRUYRUYRS-UHFFFAOYSA-N
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Description

(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is an imine derivative characterized by a 4-ethylphenyl group attached to the nitrogen and a 3-thienyl (thiophene) group at the methanimine carbon. The (E)-configuration denotes the trans arrangement of substituents around the C=N bond. This compound belongs to the Schiff base family, which is widely studied for applications in coordination chemistry, materials science, and medicinal chemistry due to their structural versatility and reactivity .

Properties

CAS No.

391609-58-8

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-thiophen-3-ylmethanimine

InChI

InChI=1S/C13H13NS/c1-2-11-3-5-13(6-4-11)14-9-12-7-8-15-10-12/h3-10H,2H2,1H3

InChI Key

ZFWZYSRUYRUYRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-ethylbenzaldehyde and 3-thienylamine are the starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Melting Point (°C) Key Interactions Biological Activity Reference
Target Compound 4-Ethylphenyl, 3-thienyl Not Reported C–H⋯π, van der Waals Potential antimicrobial
(E)-N-(4-Cl-phenyl)-1-(5-nitrothienyl) 4-Cl-phenyl, 5-nitrothienyl Not Reported Halogen bonding Strong antimutagenic
(E)-1-(4-Bromophenyl)-N-imidazolyl 4-Br-phenyl, imidazole 100–150 (crystals) C–H⋯N, π-π Not reported
(E)-N-(4-Methoxyphenyl)-1-biphenyl 4-MeO-phenyl, biphenyl Not Reported Extended conjugation Materials applications

Table 2: Spectroscopic Signatures

Compound IR C=N (cm⁻¹) ¹H NMR (Thiophene, δ ppm) UV-Vis λ_max (nm)
Target Compound 1620 6.8–7.2 Not Reported
(E)-N-(4-MeO-phenyl)-1-phenyl 1615 N/A 285
(E)-N-(Thiazolyl)-1-thienyl 1635 7.1–7.5 290

Biological Activity

(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between 4-ethylphenylamine and 3-thiophenecarboxaldehyde. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research has indicated that derivatives of methanimines, including (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine, exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial ATP synthase or other critical metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain methanimine derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting cell cycle progression. For example, related compounds have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and leukemia cells .

CompoundCell LineIC50 (µM)Mechanism
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimineMCF-7TBDApoptosis induction
Similar Derivative AU-9370.48Caspase activation
Similar Derivative BHT-290.19Cell cycle arrest

Inhibition of Viral Replication

Recent studies have explored the potential of methanimine derivatives as antiviral agents. For example, certain derivatives have shown inhibitory activity against MERS-CoV with low micromolar IC50 values, indicating that (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine may also possess antiviral properties worth investigating further .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is influenced by its structural components. The presence of electron-donating groups on the aromatic rings has been correlated with enhanced activity against various biological targets. Conversely, electron-withdrawing groups tend to diminish this activity .

Case Studies and Research Findings

  • Anticancer Activity : A study involving a series of methanimine derivatives demonstrated that modifications at the para position significantly affected their cytotoxicity against MCF-7 cells. The most potent analogs showed IC50 values as low as 0.11 µM, suggesting a strong potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Another research effort highlighted the efficacy of thiazole-containing methanimines against Mycobacterium tuberculosis, with some compounds displaying MIC values lower than 1 µg/mL. This indicates a promising avenue for developing new treatments for resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine?

The compound is synthesized via a condensation reaction between 3-thiophenecarboxaldehyde and 4-ethylaniline. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 1–2 hours, followed by crystallization via slow solvent evaporation (yields ~60–94% based on analogous methods) . Microwave-assisted synthesis (e.g., 30–60 minutes at 80°C) can improve reaction efficiency, as demonstrated for structurally similar imines . Post-synthesis, the product is purified via recrystallization and characterized using spectroscopic techniques.

Q. How is the E-configuration of the imine bond confirmed experimentally?

The E-configuration is determined through:

  • X-ray crystallography : Single-crystal analysis reveals the planar geometry and trans arrangement of substituents around the C=N bond. For example, in analogous structures, C=N bond lengths range from 1.26–1.29 Å, consistent with imine formation .
  • NMR spectroscopy : The deshielded imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm in 1^1H NMR, with 13^{13}C NMR signals for the C=N group at ~160 ppm .
  • FTIR : A strong C=N stretch is observed at 1620–1640 cm1^{-1} .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Multinuclear NMR (1^1H, 13^{13}C) to confirm molecular structure and purity .
  • X-ray diffraction for unambiguous determination of stereochemistry and crystal packing .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z for C13_{13}H13_{13}NS: 215.0815) .
  • UV-Vis spectroscopy to assess electronic transitions; conjugated imines typically show λmax_{\text{max}} at 250–300 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations are used to:

  • Optimize molecular geometry and compare with X-ray data (RMSD < 0.05 Å for bond lengths) .
  • Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, HOMO-LUMO gaps of ~4 eV indicate moderate stability .
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Predict non-linear optical (NLO) properties via polarizability and hyperpolarizability values .

Q. What challenges arise in crystallizing (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine, and how are they addressed?

Challenges include:

  • Polymorphism : Competing crystal packing modes due to flexible thienyl and ethyl groups. Slow evaporation in ethanol or ethyl acetate improves monocrystal yield .
  • Disorder in aromatic rings : Refinement using SHELXL or OLEX2 with restraints for thermal parameters resolves disorder .
  • Hydrogen bonding : Weak C–H···π or van der Waals interactions dominate packing, requiring high-resolution data (θ > 25°) for accurate modeling .

Q. How do structural modifications influence properties like corrosion inhibition or biological activity?

Substituent effects are studied via:

  • Electrochemical impedance spectroscopy (EIS) : Thienyl groups enhance adsorption on metal surfaces, with inhibition efficiencies >90% at 250 ppm in acidic media for related compounds .
  • Molecular docking : The imine’s planar structure allows π-π stacking with biological targets (e.g., cyclophilin D), showing IC50_{50} values <10 µM .
  • Thermodynamic studies : Negative ΔGads_{\text{ads}} values (~-35 kJ/mol) confirm spontaneous adsorption on mild steel .

Q. How can contradictions in spectral or crystallographic data be resolved?

Contradictions arise from:

  • Solvent-dependent NMR shifts : Use deuterated solvents (CDCl3_3, DMSO-d6_6) and control concentration .
  • Discrepancies in bond lengths : Cross-validate X-ray data with DFT-optimized geometries .
  • Ambiguous mass spectra : Employ HRMS with <5 ppm error and compare with synthetic standards .

Methodological Workflow Table

Research ObjectiveKey TechniquesExample Data from Evidence
Synthesis OptimizationReflux condensation, microwave-assisted synthesis94% yield (Ethanol, 1 h reflux)
Structural ConfirmationX-ray crystallography, 1^1H/13^{13}C NMRC=N bond: 1.28 Å
Electronic PropertiesDFT (B3LYP/6-311+G(d,p)), UV-VisHOMO-LUMO gap: 3.8 eV
Biological ActivityMolecular docking (AutoDock Vina), MD simulationsBinding energy: -8.2 kcal/mol
Corrosion InhibitionPotentiodynamic polarization, SEM-EDSInhibition efficiency: 97.9%

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